Cas no 174469-05-7 (2,3-dihydrofuro2,3-cpyridin-3-ylmethanol)

2,3-dihydrofuro2,3-cpyridin-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 2,3-dihydro-Furo[2,3-c]pyridine-3-methanol
- F12475
- 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol
- 174469-05-7
- MFCD17012757
- (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
- {2H,3H-furo[2,3-c]pyridin-3-yl}methanol
- 2,3-dihydrofuro2,3-cpyridin-3-ylmethanol
-
- MDL: MFCD17012757
- Inchi: InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2
- InChI Key: UFIVYMCHSGNVMF-UHFFFAOYSA-N
- SMILES: C1C(C2=C(O1)C=NC=C2)CO
Computed Properties
- Exact Mass: 151.063328530g/mol
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 0
2,3-dihydrofuro2,3-cpyridin-3-ylmethanol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-dihydrofuro2,3-cpyridin-3-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB555871-250mg |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol, 90%; . |
174469-05-7 | 90% | 250mg |
€494.40 | 2024-08-02 | |
TRC | D456210-10mg |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
174469-05-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB555871-250 mg |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol, 90%; . |
174469-05-7 | 90% | 250MG |
€487.00 | 2022-07-28 | |
Parkway Scientific | HI-322-3g |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
174469-05-7 | > 95% | 3g |
$950 | 2023-09-21 | |
A2B Chem LLC | AE95912-3g |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol |
174469-05-7 | > 95% | 3g |
$1168.00 | 2024-04-20 | |
Ambeed | A364530-1g |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol |
174469-05-7 | 97% | 1g |
$478.0 | 2024-04-22 | |
TRC | D456210-100mg |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
174469-05-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
Parkway Scientific | HI-322-1g |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
174469-05-7 | > 95% | 1g |
$395 | 2024-05-21 | |
A2B Chem LLC | AE95912-250mg |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol |
174469-05-7 | 94% | 250mg |
$303.00 | 2024-01-03 | |
A2B Chem LLC | AE95912-1g |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol |
174469-05-7 | > 95% | 1g |
$515.00 | 2024-04-20 |
2,3-dihydrofuro2,3-cpyridin-3-ylmethanol Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 2,3-dihydrofuro2,3-cpyridin-3-ylmethanol
Introduction to 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol (CAS No. 174469-05-7)
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 174469-05-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fused heterocycles, combining a furan ring with a pyridine scaffold, and features a hydroxymethyl substituent at the 3-position. Its unique structural framework makes it a promising candidate for further exploration in drug discovery and development.
The structural motif of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol incorporates both aromatic and aliphatic characteristics, which can contribute to its interaction with biological targets. The presence of the hydroxymethyl group suggests potential for hydrogen bonding interactions, a key feature in the design of bioactive molecules. Additionally, the fused ring system introduces conformational flexibility, which may enhance binding affinity and selectivity in biological assays.
In recent years, there has been growing interest in exploring the pharmacological potential of fused heterocyclic compounds due to their diverse biological activities. Studies have shown that such molecules often exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol structure aligns well with these trends, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol is its potential as a building block for more complex drug candidates. The compound’s unique architecture allows for modifications at multiple sites, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, functionalization of the hydroxymethyl group or the pyridine nitrogen could lead to novel analogs with improved solubility or metabolic stability.
Recent advancements in computational chemistry have facilitated the rapid screening of such heterocyclic compounds for their biological activity. Virtual screening techniques combined with molecular docking studies have been instrumental in identifying promising hits. The 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol scaffold has been utilized in several virtual screening campaigns targeting various disease-related proteins. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer metabolism and inflammation.
The synthesis of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol presents an interesting challenge due to its fused ring system. Traditional synthetic routes often involve multi-step processes requiring careful control of reaction conditions to avoid unwanted side products. However, recent methodological advancements have improved the efficiency and scalability of its preparation. Catalytic hydrogenation and transition-metal-catalyzed coupling reactions have been particularly effective in constructing the desired fused ring structure.
Evaluation of the pharmacokinetic properties of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol is crucial for assessing its suitability as a drug candidate. Preliminary studies have indicated favorable oral bioavailability and moderate metabolic stability in vitro. These findings are encouraging and suggest that further optimization could lead to a compound with improved pharmacokinetic profiles.
The therapeutic potential of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol has been explored in several preclinical models. Initial experiments have demonstrated its ability to modulate pathways associated with chronic diseases such as cancer and neurodegeneration. The compound’s ability to interact with specific biological targets has been validated through both in vitro and in vivo assays. These results provide a strong rationale for conducting more comprehensive clinical investigations.
The role of heterocyclic compounds in modern medicine cannot be overstated. They form the backbone of numerous FDA-approved drugs and continue to be a cornerstone of drug discovery efforts. The unique structural features of 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol position it as a valuable addition to this growing library of bioactive molecules.
In conclusion, 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol (CAS No. 174469-05-7) represents a promising candidate for further pharmaceutical development. Its structural complexity and demonstrated biological activity make it an attractive scaffold for designing novel therapeutics. Continued research into its synthesis, pharmacology, and potential clinical applications will be essential in realizing its full therapeutic potential.
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